
3-Phenoxytoluene
Overview
Description
3-Phenoxytoluene (CAS: 3586-14-9), also known as 1-methyl-3-phenoxybenzene or m-tolyl phenyl ether, is a diaryl ether with the molecular formula C₁₃H₁₂O and a molecular weight of 184.23 g/mol . It is a clear, slightly yellow liquid with a boiling point of 271–273°C, a density of 1.051 g/mL, and a high logP value of 5.043, indicating significant hydrophobicity . Structurally, it consists of a methyl-substituted benzene ring linked via an ether bond to a second phenyl group.
Preparation Methods
Aluminum-Mediated Thermal Condensation
Reaction Mechanism and Conditions
The aluminum-mediated method involves heating phenol and m-cresol with aluminum metal or aluminum phenoxide-forming compounds (e.g., triethyl aluminum) at elevated temperatures (200–500°C). Aluminum reacts with phenolic hydroxyl groups to form intermediate aluminum phenoxides, which decompose to yield diaryl ethers . The overall reaction can be summarized as:
Key parameters include:
-
Mole ratio of phenol to m-cresol : A 3:1 ratio maximizes this compound yield (63%) while minimizing byproducts like di-(3-methylphenyl)ether (7%) .
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Aluminum loading : Higher aluminum quantities (0.4 gram atoms) shift product distribution toward diphenyl ether (56%), whereas lower amounts (0.1 gram atoms) favor this compound (47%) .
-
Temperature : Optimal yields occur at 350°C, with prolonged heating at 375°C causing decomposition .
Experimental Data and Optimization
Table 1 summarizes product distributions under varying conditions:
Phenol:m-Cresol (mol) | Al (gram atoms) | Temp (°C) | DPE (%) | 3-PT (%) | DTE (%) |
---|---|---|---|---|---|
1.5:0.5 | 0.2 | 350 | 28 | 63 | 9 |
1.5:0.5 | 0.4 | 350 | 56 | 51 | 13 |
0.5:0.5 | 0.1 | 375 | 9 | 47 | 44 |
DPE = Diphenyl ether; 3-PT = this compound; DTE = Di-(3-methylphenyl)ether .
The process avoids solvents by using excess phenolic reactants as reaction media, though inert hydrocarbons (e.g., toluene) aid in product recovery . Autoclave setups prevent volatilization and ensure safety during exothermic reactions.
Copper-Catalyzed Coupling Reactions
Methodology and Adaptability
While primarily used for synthesizing fluorinated analogs (e.g., 4-fluoro-3-phenoxytoluene), copper-catalyzed coupling offers a viable pathway for this compound by adapting substrates . The general reaction involves:
For non-fluorinated derivatives, substituting 3-bromotoluene for 3-bromo-4-fluorotoluene could yield this compound. Key conditions include:
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Catalyst : Copper(I) or (II) oxides (0.005–0.05 mol per mole substrate) .
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Solvent : Polar aprotic solvents like dimethylacetamide enhance reaction efficiency .
Performance and Limitations
In a fluorinated example, reacting 3-bromo-4-fluorotoluene with sodium phenolate in dimethylacetamide at 140–145°C yielded 81% 4-fluoro-3-phenoxytoluene . While direct data for non-fluorinated analogs is absent, analogous conditions are theoretically applicable. Challenges include controlling regioselectivity and minimizing homocoupling byproducts.
Comparative Analysis of Methods
Yield and Byproduct Management
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Aluminum-mediated method : Higher this compound yields (63%) but generates significant diphenyl ether (28%) .
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Copper-catalyzed method : Potential for cleaner reactions but requires optimization for non-fluorinated substrates .
Industrial Applicability
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxytoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxybenzaldehyde.
Reduction: Reduction reactions can convert it into phenoxybenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Phenoxybenzaldehyde
Reduction: Phenoxybenzyl alcohol
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Synthesis
1. Intermediate for Insecticides
3-Phenoxytoluene serves as a crucial intermediate in the synthesis of several synthetic pyrethroids, including Fenvalerate, Cypermethrin, and Deltamethrin. These compounds are widely used as insecticides in agriculture. The oxidation of this compound can yield 3-phenoxybenzaldehyde, which is further processed into these insecticides. A notable method involves the single-step oxidation of this compound using molecular oxygen in the presence of specific catalysts, achieving selectivity for the aldehyde product .
2. Oxidation Processes
The oxidation process of this compound has been optimized using various catalysts. For instance, a study demonstrated the use of a titanium-vanadium-molybdenum phosphate catalyst that operates effectively at temperatures between 300°C and 500°C. This method yielded a conversion rate of approximately 21% with a selectivity of 75% towards 3-phenoxybenzaldehyde .
Polymer Science
1. Hole-Transporting Materials
this compound has been explored as a component in polymeric materials for organic light-emitting diodes (OLEDs). Its role as a hole-transporting material is significant; it has been integrated into polymers to enhance their optoelectronic properties. Research indicates that when used in thin films, it contributes to improved stability and performance of OLED devices .
2. Solvent Exposure Studies
Recent studies have examined the effects of this compound exposure on polymer thin films. These investigations focus on how the compound interacts with various polymer matrices, influencing their mechanical properties and stability under different environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of 3-phenoxytoluene involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can be metabolized by specific bacterial enzymes, leading to the formation of hydroxylated derivatives . These metabolic pathways are crucial for understanding its biodegradation and environmental impact.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Physical Properties of Diaryl Ethers
Compound | Boiling Point (°C) | Density (g/mL) | logP | Key Structural Feature |
---|---|---|---|---|
3-Phenoxytoluene | 271–273 | 1.051 | 5.043 | Methyl group at meta position |
Diphenyl Ether | 258 | 1.073 | 4.21 | No substituents (C₆H₅-O-C₆H₅) |
4,4’-Oxybis(methylbenzene) | 285–287 | 1.02 | 4.8 | Methyl groups at para positions |
Benzyl Phenyl Ether | 286 | 1.061 | 3.12 | Benzyl group (CH₂-C₆H₅) linkage |
Key Differences :
- The methyl group in this compound enhances steric hindrance and electron-donating effects compared to unsubstituted diphenyl ether .
- Substituted analogs like 4,4’-oxybis(methylbenzene) exhibit higher boiling points due to symmetry and intermolecular interactions .
Reactivity in Catalytic Hydrogenolysis
Table 2: Hydrogenolysis Products and Yields Over Ru-Ni₁₂P₅/S-15 Catalyst
Compound | Conversion (%) | Major Products (Yield %) | Byproducts |
---|---|---|---|
This compound | 92.3 | Toluene (40.8%), m-Cresol (12.6%) | 3-Methylcyclohexanol (traces) |
4,4’-Oxybis(methylbenzene) | 98.9 | Toluene (35.8%), p-Cresol (37.6%) | None detected |
Diphenyl Ether | 95.4 | Phenol (62.1%), Benzene (20.3%) | Cyclohexanol derivatives |
Mechanistic Insights :
- This compound undergoes direct cleavage of the ether bond via H⁻ attack on the methyl-substituted aromatic ring, yielding toluene and m-cresol .
- In contrast, diphenyl ether produces phenol and benzene due to weaker steric hindrance .
Biodegradation Pathways
Table 3: Enzymatic Degradation of this compound by Hydrogenophaga atypical QY7-2
Enzyme | Substrate | Product | Specific Activity (nmol/min/mg) |
---|---|---|---|
MdeAB | This compound | 3-Phenoxybenzenemethanol | 113.8 ± 3.5 |
MdeD | 3-Phenoxybenzenemethanol | 3-Phenoxybenzaldehyde | 673.4 ± 8.7 |
MdeC | 3-Phenoxybenzaldehyde | 3-Phenoxybenzoic Acid | 274.5 ± 6.2 |
Comparison with Diphenyl Ether :
- Diphenyl ether degradation typically involves hydroxylation at the para position, forming 4-hydroxybiphenyl, followed by ring cleavage .
- The methyl group in this compound directs oxidation to the benzylic position, enabling side-chain metabolism .
Oxidation Behavior
Table 4: Oxidation Products of this compound vs. Diphenyl Ether
Oxidizing Agent | This compound Products (Yield %) | Diphenyl Ether Products (Yield %) |
---|---|---|
Co(OAc)₂/O₂ (12 bar) | 3-Phenoxybenzaldehyde (29%), Acetates (21%) | Diphenoquinone (major product) |
KMnO₄ (stoichiometric) | Halogenated derivatives (traces) | 4-Hydroxybiphenyl (dominant) |
Key Findings :
- This compound’s methyl group complicates oxidation, leading to lower yields of aldehydes compared to unsubstituted analogs .
- Electron-withdrawing substituents (e.g., in 3-phenoxyanisole) reduce electrocatalytic hydrogenolysis efficiency due to decreased solubility and electronic effects .
Table 5: Toxicity Profiles
Compound | NOEL (mg/kg/day) | Mutagenicity (Salmonella/E. coli) | Chromosomal Aberrations |
---|---|---|---|
This compound | 20 (females) | Negative | Negative |
Diphenyl Ether | 50 (rats) | Negative | Not studied |
Safety Notes:
- This compound is non-mutagenic but shows gender-specific toxicity in rats, with a lower NOEL for females .
- Classified as UN 3082 (PG III) for transport due to moderate environmental hazards .
Biological Activity
3-Phenoxytoluene is an organic compound with the molecular formula C₁₃H₁₂O, recognized for its various biological activities and applications in synthetic chemistry. This article explores its biological activity, including enzymatic interactions, potential applications in drug metabolism, and its role as a probe compound in research.
- Molecular Formula : C₁₃H₁₂O
- Molecular Weight : 184.24 g/mol
- Appearance : Colorless to light yellow clear liquid
- Boiling Point : 272 °C
- Specific Gravity : 1.05
Biological Activity Overview
This compound has been studied for its interaction with various enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism. It has been shown to act as a substrate for certain P450 variants, demonstrating its potential utility in biocatalysis.
Enzymatic Interactions
A significant study examined the hydroxylation activity of this compound using cytochrome P450 BM3 variants. The research indicated that specific mutations in the enzyme could enhance its ability to hydroxylate this compound. For instance, the F275S mutation conferred activity on the 5H6 parent enzyme but resulted in decreased thermal stability (ΔT50 = -7°C) .
Enzyme Variant | Activity on this compound | Stability Change (ΔT50) |
---|---|---|
5H6 | Yes | -7°C |
21B3 | No | Not applicable |
This finding highlights the balance between enzyme stability and activity, suggesting that engineered variants can be tailored for specific substrates like this compound.
Applications in Research
This compound serves as a valuable probe compound in studies of lignin depolymerization and hydrogenolysis mechanisms. In one study, it was used to investigate the cleavage of C–O linkages under hydrogenolytic conditions. The results demonstrated that this compound preferentially undergoes hydrogenolysis at specific carbon sites, leading to the formation of intermediate products such as benzene and toluene .
Hydrogenolysis Mechanism
The hydrogenolysis pathway for this compound was characterized by selective cleavage of α-C–O linkages, resulting in:
Product | Yield (%) |
---|---|
Toluene | 88.0 |
Phenol | Variable |
Benzene | 20.3 |
This process illustrates the compound's utility in understanding complex biochemical reactions and its potential role as an intermediate in synthetic pathways.
Case Studies
- Cytochrome P450 BM3 Variants : Research involving various mutants of cytochrome P450 BM3 demonstrated that specific substitutions could enhance the enzyme's ability to hydroxylate substrates like this compound while affecting thermal stability .
- Lignin Depolymerization : The use of this compound in studies on lignin degradation has provided insights into efficient methods for biomass conversion, showcasing its relevance in renewable energy research .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing 3-Phenoxytoluene, and how should researchers interpret key spectral data?
- Methodological Answer : Use a combination of GC-MS (for purity assessment and molecular weight confirmation) and NMR spectroscopy (¹H and ¹³C) to identify structural features. The aromatic proton signals in the δ 6.5–7.5 ppm range (¹H NMR) and the ether linkage (C-O-C) at ~120–125 ppm (¹³C NMR) are critical markers. Cross-reference spectral data with literature reports to validate assignments .
Q. What are the primary synthetic routes for this compound, and what factors influence yield and purity in laboratory settings?
- Methodological Answer : The Ullmann coupling reaction between 3-bromotoluene and phenol derivatives is a common synthesis route. Key factors include:
- Catalyst selection (e.g., CuI for coupling efficiency).
- Solvent polarity (polar aprotic solvents like DMF enhance reactivity).
- Temperature control (optimize between 120–150°C to avoid decomposition).
Purity is improved via fractional distillation (bp 271–273°C) .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Methodological Answer : Due to its flammability (bp >250°C) and potential toxicity, use fume hoods for volatile handling, wear nitrile gloves, and store at room temperature away from oxidizers. Refer to SDS guidelines for spill management and disposal (e.g., absorb with inert material like vermiculite) .
Advanced Research Questions
Q. How can researchers design experiments to optimize the oxidation of this compound to 3-Phenoxybenzaldehyde while minimizing by-product formation?
- Methodological Answer :
- Catalyst Screening : Test cobalt(II) acetate under O₂ flow (1–2 atm) at 80–100°C. Monitor reaction progress via TLC or HPLC to detect intermediates like 3-phenoxybenzyl alcohol.
- By-Product Mitigation : Introduce radical inhibitors (e.g., BHT) to suppress over-oxidation to 3-phenoxybenzoic acid. Optimize reaction time (<6 hours) to limit acid formation .
Q. What methodologies are recommended for resolving contradictions in reported oxidation yields of this compound across studies?
- Methodological Answer : Conduct a systematic reproducibility study comparing variables:
- Catalyst loading (e.g., 0.5–5 mol% Co(OAc)₂).
- Solvent effects (acetonitrile vs. acetic acid).
- Oxygen pressure (1–5 atm).
Use ANOVA to statistically analyze yield variability and identify critical parameters. Cross-validate findings with kinetic studies (e.g., Arrhenius plots) .
Q. How should researchers approach the identification and quantification of trace impurities in this compound samples using advanced chromatographic techniques?
- Methodological Answer : Employ HPLC-PDA with a C18 column (acetonitrile/water gradient) to separate impurities. For quantification, calibrate against reference standards (e.g., 3-phenoxybenzyl alcohol). Use LC-MS/MS for structural elucidation of unknown peaks. Report limits of detection (LOD) and quantification (LOQ) .
Q. What are the critical considerations for ensuring reproducibility in benzylic hydrogen oxidation reactions involving this compound?
- Methodological Answer : Standardize:
- Reagent Purity : Use freshly distilled solvents and ≥98% pure substrates (verified by GC).
- Catalyst Activation : Pre-dry Co(OAc)₂ at 110°C to remove hydration water.
- Oxygen Flow Rate : Maintain 10–15 mL/min via mass flow controller.
Document all parameters in a detailed SOP for cross-lab validation .
Q. How can isotopic labeling studies clarify the mechanistic pathway of this compound oxidation?
- Methodological Answer : Synthesize deuterated this compound (C₆D₅-O-C₆H₄-CD₃) to track hydrogen abstraction sites. Use GC-IRMS to analyze isotopic distribution in products. Compare kinetic isotope effects (KIE) to distinguish radical vs. ionic mechanisms .
Q. Data Analysis & Research Design
Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound derivatives?
- Methodological Answer : Apply multivariate regression to correlate reaction parameters (temperature, catalyst loading) with yield outcomes. Use principal component analysis (PCA) to identify outlier experiments. Report confidence intervals (95%) for mean yield values .
Q. How should researchers structure appendices to support reproducibility in publications on this compound chemistry?
- Methodological Answer : Include:
- Raw Data Tables : NMR/GC peak integrations, reaction condition permutations.
- Instrument Calibration Logs : Detector sensitivity thresholds, column specifications.
- Error Analysis : Detailed uncertainty calculations for yields and purity.
Reference appendices in the main text to maintain readability .
Properties
IUPAC Name |
1-methyl-3-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDONPJKEOAWFGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027537 | |
Record name | 1-Methyl-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-14-9 | |
Record name | 3-Phenoxytoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3586-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-phenoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-3-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl m-tolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENOXYTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZI1Z67WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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